2-(Methylamino)benzamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401247. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDNXQLRLSPQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226018 | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-81-9 | |

| Record name | 2-(Methylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7505-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7505-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)benzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(Methylamino)benzamide. The document details its fundamental physicochemical characteristics, spectroscopic data, and a proposed synthetic route. While this compound belongs to the broader class of benzamides, which have been investigated for various pharmacological activities, there is currently a notable absence of published data regarding its specific biological effects and mechanism of action. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this molecule.

Chemical and Physical Properties

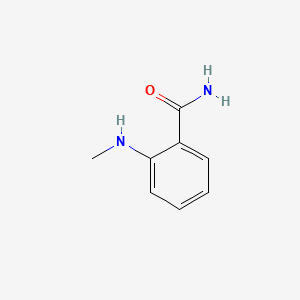

This compound is a solid organic compound.[1] Its core structure consists of a benzene ring substituted with a methylamino group and a carboxamide group at the ortho positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 7505-81-9 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 150.18 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| SMILES | CNC1=CC=CC=C1C(=O)N | --INVALID-LINK-- |

| InChI Key | KTDNXQLRLSPQOK-UHFFFAOYSA-N | --INVALID-LINK-- |

Structural Information

The structure of this compound features a primary amide and a secondary amine. The presence of these functional groups, particularly the ortho-relationship on the benzene ring, allows for potential intramolecular hydrogen bonding, which can influence its conformation and reactivity.

Caption: Chemical structure of this compound.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~6.6-6.8 | m | 1H | Ar-H |

| ~7.5 (broad s) | s | 1H | -CONH₂ |

| ~7.0 (broad s) | s | 1H | -CONH₂ |

| ~5.0 (broad q) | q | 1H | -NHCH₃ |

| ~2.8 | d | 3H | -NHCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (amide) |

| ~150 | Ar-C-N |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~116 | Ar-C |

| ~115 | Ar-C-C=O |

| ~112 | Ar-C |

| ~29 | -CH₃ |

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amide and amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) and C=C stretch (aromatic) |

| ~1400 | Medium | C-N stretch |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular ion) |

| 133 | [M - NH₃]⁺ |

| 105 | [M - NH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and effective method for the synthesis of N-substituted o-aminobenzamides is the reaction of isatoic anhydride with the corresponding amine.[2]

Proposed Synthesis of this compound

Reaction Scheme:

Isatoic Anhydride + Methylamine → this compound

Materials:

-

Isatoic anhydride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Solvent (e.g., water, ethanol, or a mixture)

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate (for workup, if necessary)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride in a suitable solvent.

-

Slowly add an excess of methylamine solution to the stirred solution of isatoic anhydride at room temperature. The reaction is often exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for a specified period (e.g., 1-3 hours) to ensure the completion of the reaction.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and by comparing the obtained data with the expected values.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific published information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The broader class of benzamides has been extensively studied and has shown a wide range of biological activities, including but not limited to, antiemetic, antipsychotic, and anticancer effects.

Given the lack of specific biological data, a hypothetical workflow for screening this compound for potential biological targets is presented below.

Caption: A hypothetical workflow for identifying the biological target of this compound.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. While its structural features are of interest, the lack of data on its biological activity presents a significant knowledge gap. The information provided in this guide serves as a starting point for researchers who may wish to synthesize this compound and explore its potential applications in medicinal chemistry and drug discovery. Further investigation is warranted to elucidate any pharmacological effects and to determine if it interacts with any biologically relevant signaling pathways.

References

In-Depth Technical Guide: 2-(Methylamino)benzamide (CAS 7505-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)benzamide is an organic compound belonging to the benzamide class of molecules. While the broader benzamide scaffold is prevalent in many biologically active compounds and pharmaceuticals, this compound itself is primarily recognized as a chemical intermediate and building block in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, a representative synthetic protocol, and available spectral data. Due to a lack of specific research on its biological activity, this document focuses on its chemical characteristics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data from various chemical databases and suppliers.

| Property | Value | Source |

| CAS Number | 7505-81-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |

| Molecular Weight | 150.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | o-(Methylamino)benzamide, Benzamide, 2-(methylamino)- | [3] |

| Appearance | Solid | [2] |

| Melting Point | 161 °C | [4] |

| Boiling Point | 321.2 °C at 760 mmHg | [4] |

| XLogP3 | 1.3 | [3] |

| InChI Key | KTDNXQLRLSPQOK-UHFFFAOYSA-N | [2] |

| SMILES | CNc1ccccc1C(N)=O | [2] |

Synthesis

While specific literature detailing a high-yield synthesis of this compound is scarce, a plausible and commonly employed method for the preparation of N-substituted anthranilamides involves the reaction of an appropriate amine with isatoic anhydride. The following protocol is a representative example based on general procedures for similar compounds.

Representative Experimental Protocol: Synthesis from Isatoic Anhydride

Materials:

-

Isatoic anhydride

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

10% Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of DMF.

-

To this solution, add a solution of methylamine (1.1 equivalents) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 10% HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectral Data

Comprehensive spectral data is crucial for the unambiguous identification and characterization of this compound. The following table summarizes the available spectral information, with links to public databases for further details.

| Spectroscopy Type | Data Summary | Source/Reference |

| ¹H NMR | Spectra available for viewing. Detailed peak assignments are not provided in the search results. | SpectraBase[3] |

| ¹³C NMR | Spectra available for viewing. Detailed peak assignments are not provided in the search results. | SpectraBase[3] |

| Mass Spectrometry (MS) | GC-MS data available, showing a molecular ion peak consistent with the molecular weight. | NIST Mass Spectrometry Data Center[3] |

| Infrared (IR) Spectroscopy | FTIR spectrum (KBr wafer) is available. | Aldrich Chemical Company, Inc. (via PubChem)[3] |

| UV-Vis Spectroscopy | UV-Vis spectrum is available for viewing. | SpectraBase[3] |

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information on the biological activity or the mechanism of action of this compound. While the broader class of benzamides has been investigated for a wide range of pharmacological activities, including as antimicrobials, and in oncology and neuroscience, there are no published studies detailing such evaluations for this particular compound. Consequently, there is no information regarding its effects on signaling pathways.

Conclusion

This compound, CAS number 7505-81-9, is a well-characterized organic compound with established physicochemical properties and spectral data. It serves primarily as a chemical intermediate for the synthesis of more complex molecules. While a plausible synthetic route from isatoic anhydride can be proposed, there is a notable absence of published research on its biological activity and potential applications in drug discovery and development. Future investigations would be necessary to explore any pharmacological profile of this compound.

References

- 1. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 4. This compound | 7505-81-9 [sigmaaldrich.com]

Synthesis of o-(Methylamino)-benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing o-(methylamino)-benzamide, a key intermediate in various chemical and pharmaceutical applications. This document details the starting materials, reaction conditions, and, where available, the expected yields for the most viable synthetic pathways. Experimental protocols, based on established chemical principles and closely related literature precedents, are provided to facilitate laboratory-scale synthesis.

Core Synthetic Strategies

The synthesis of o-(methylamino)-benzamide can be approached through several distinct chemical transformations. The most prominent and practical routes identified in the chemical literature involve:

-

Ring-opening of N-methylisatoic anhydride with ammonia: A direct and potentially high-yielding method.

-

Hydrolysis of 2-(methylamino)benzonitrile: A classic transformation of a nitrile to an amide.

-

Amidation of N-methylanthranilic acid: Conversion of a carboxylic acid to its corresponding primary amide.

-

Selective N-methylation of o-aminobenzamide: A conceptually straightforward but potentially challenging route due to selectivity issues.

Each of these strategies offers unique advantages and challenges in terms of starting material availability, reaction conditions, and potential for side-product formation. The following sections provide a detailed analysis of each route, including experimental protocols and quantitative data where available.

Route 1: Ring-Opening of N-Methylisatoic Anhydride

The reaction of N-methylisatoic anhydride with ammonia represents a direct and efficient method for the synthesis of o-(methylamino)-benzamide. This approach leverages the electrophilic nature of the carbonyl groups in the anhydride ring, which are susceptible to nucleophilic attack by ammonia. The reaction proceeds via the opening of the heterocyclic ring to form the desired amide.

A closely related synthesis of N-isopropyl-2-aminobenzamide from isatoic anhydride and isopropylamine has been reported with high yields, suggesting that this is a very promising route.[1]

Experimental Protocol:

-

Materials: N-methylisatoic anhydride, aqueous ammonia (28-30%), organic solvent (e.g., 1,2-dichloroethane or tetrahydrofuran).

-

Procedure:

-

In a well-ventilated fume hood, dissolve N-methylisatoic anhydride in a suitable organic solvent.

-

Cool the solution to a specified temperature (e.g., 55°C, as in a related procedure[1]).

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution over a period of 1-2 hours.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature to ensure complete conversion.

-

The product may precipitate from the reaction mixture upon cooling. The solid can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

-

Quantitative Data:

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| Isatoic Anhydride | Isopropylamine | 1,2-Dichloroethane | 55°C | 3 hours | 90.9% | 99.3% | [1] |

Note: The data presented is for the synthesis of N-isopropyl-2-aminobenzamide and serves as a strong indicator for the potential success of the analogous reaction with ammonia.

Logical Workflow for Route 1:

Caption: Synthesis via Ring-Opening of N-Methylisatoic Anhydride.

Route 2: Hydrolysis of 2-(Methylamino)benzonitrile

The hydrolysis of a nitrile group is a fundamental reaction in organic chemistry that can yield either a carboxylic acid or an amide, depending on the reaction conditions. To obtain o-(methylamino)-benzamide from 2-(methylamino)benzonitrile, a controlled or partial hydrolysis is required to stop the reaction at the amide stage. Mild alkaline conditions are often employed for this selective transformation.[2][3]

Experimental Protocol:

-

Materials: 2-(methylamino)benzonitrile, sodium hydroxide, methanol, dioxane or other suitable solvent.

-

Procedure:

-

Dissolve 2-(methylamino)benzonitrile in a mixture of methanol and dioxane (e.g., 1:9 v/v).[2]

-

Add a stoichiometric amount or a slight excess of sodium hydroxide.

-

The reaction mixture is then heated to reflux for a period of 4-5 hours.[2]

-

The progress of the reaction should be monitored (e.g., by TLC) to prevent over-hydrolysis to the carboxylic acid.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then neutralized with a dilute acid (e.g., HCl) to precipitate the product.

-

The crude o-(methylamino)-benzamide can be purified by recrystallization.

-

Quantitative Data:

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Product | Reference |

| Benzonitrile | NaOH | Methanol/Dioxane | Reflux | 4-5 hours | Benzamide | [2] |

Note: This data is for the hydrolysis of benzonitrile and provides a basis for the expected conditions for the hydrolysis of 2-(methylamino)benzonitrile.

Logical Workflow for Route 2:

References

A Technical Guide to the Solubility of 2-(Methylamino)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylamino)benzamide in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the molecule's physicochemical properties, alongside detailed experimental protocols for determining its solubility.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. Key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | PubChem[1] |

| Molecular Weight | 150.18 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| XLogP3 | 1.3 | PubChem[1][3] |

| Melting Point | 161 °C | Sigma-Aldrich[4] |

| Boiling Point (Predicted) | 321.2 °C at 760 mmHg | Sigma-Aldrich[4] |

The XLogP3 value of 1.3 suggests that this compound has a moderate lipophilicity. This indicates that it is likely to have appreciable solubility in a range of organic solvents, particularly those with moderate polarity. The presence of both a hydrogen bond donor (the amide and the secondary amine) and acceptor (the carbonyl oxygen and the nitrogen atoms) groups suggests that hydrogen bonding will play a significant role in its interactions with protic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted as follows:

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): The ability of this compound to form hydrogen bonds suggests it will exhibit good solubility in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is also expected in these solvents. The polar nature of the amide and the aromatic ring will interact favorably with the dipoles of these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated in nonpolar solvents. While the benzene ring offers some nonpolar character, the polar amide and methylamino groups will limit its solubility in highly nonpolar environments.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected in chlorinated solvents. These solvents have a moderate polarity and can engage in dipole-dipole interactions.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid precipitation, immediately dilute the aliquot gravimetrically or volumetrically with a suitable solvent in which this compound is freely soluble.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature, expressed in units such as mg/mL, g/100 g of solvent, or molarity.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Framework for Solubility

The solubility of this compound is governed by the thermodynamic equilibrium between its solid state and its solvated state. This relationship can be visualized as a balance of intermolecular forces.

Caption: Balance of intermolecular forces in the dissolution process.

For dissolution to occur, the energy gained from the favorable solute-solvent interactions must overcome the energy required to break the solute-solute interactions (lattice energy) and the solvent-solvent interactions (to create a cavity for the solute). The chemical nature of both the solute and the solvent dictates the magnitude of these interactions.

References

Spectroscopic Profile of 2-(Methylamino)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Methylamino)benzamide, a valuable compound in medicinal chemistry and drug development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by established experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound.

¹³C NMR Data

A predicted ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are summarized in the table below.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 115.8 |

| C2 | 150.9 |

| C3 | 111.9 |

| C4 | 132.8 |

| C5 | 115.1 |

| C6 | 132.1 |

| C=O | 171.8 |

| N-CH₃ | 29.8 |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of benzamide derivatives.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing an internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

-

Gently agitate the vial to ensure the complete dissolution of the sample. A vortex mixer can be utilized if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

If any particulate matter is visible, filter the solution through a small cotton plug placed in the Pasteur pipette during the transfer.

-

Securely cap the NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard single-pulse experiments. For ¹³C NMR, proton decoupling is typically applied.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

While a full experimental spectrum with detailed peak assignments is not publicly available without a subscription, the expected characteristic absorption bands can be inferred based on the structure of the molecule and data from similar compounds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3500 - 3300 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| C=O Stretch (amide) | 1680 - 1630 |

| N-H Bend (amine) | 1650 - 1580 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-N Stretch (aromatic amine) | 1335 - 1250 |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

-

Ensure the ATR crystal is clean before use.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Record the FTIR spectrum.

-

After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis of this compound has identified the following key fragments[1]:

| m/z | Interpretation |

| 150 | Molecular Ion [M]⁺ |

| 105 | Fragment corresponding to the benzoyl cation [C₆H₅CO]⁺ |

| 104 | Fragment likely resulting from the loss of H from the m/z 105 fragment |

Additionally, predicted collision cross-section (CCS) values for various adducts have been calculated, offering further characterization of the molecule's gas-phase ion chemistry[2].

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the GC-MS analysis of aromatic amide compounds.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

Instrumentation and Conditions:

-

Gas Chromatograph: Use a capillary column suitable for the analysis of moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, typically in splitless mode to enhance sensitivity.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of the analyte.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

2-(Methylamino)benzamide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)benzamide has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of biologically active compounds. Its inherent structural features allow for facile chemical modification, enabling the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives. It is designed to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, extensive quantitative data for structure-activity relationship (SAR) analysis, and visual representations of relevant signaling pathways and synthetic workflows. The information presented herein highlights the significant potential of the this compound core in the design of novel therapeutics for oncology, inflammation, and infectious diseases.

Introduction

The benzamide moiety is a well-established pharmacophore in numerous approved drugs and clinical candidates, valued for its ability to engage in key hydrogen bonding interactions with biological targets.[1] The introduction of a methylamino group at the ortho position of the benzamide scaffold, affording this compound, provides a versatile platform for further chemical elaboration. This substitution pattern has proven particularly fruitful in the development of inhibitors targeting enzymes such as histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and various protein kinases, all of which are critical players in disease pathogenesis.[2][3][4] The strategic placement of the methylamino group can influence binding affinity, selectivity, and pharmacokinetic properties of the resulting derivatives. This guide will delve into the synthetic strategies employed to access and modify the this compound core, present a curated collection of quantitative biological data, and provide detailed experimental protocols to facilitate further research in this promising area of medicinal chemistry.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several routes, primarily involving the N-methylation of 2-aminobenzamide or the direct amidation of a 2-(methylamino)benzoic acid derivative.

N-Methylation of 2-Aminobenzamide

A common and straightforward approach involves the selective N-methylation of the commercially available 2-aminobenzamide.

Experimental Protocol: N-Methylation of 2-Aminobenzamide using Dimethyl Sulfate [5][6]

-

Materials:

-

2-Aminobenzamide

-

Dimethyl sulfate

-

Sodium bicarbonate (NaHCO₃) or Sodium Hydride (NaH)

-

Acetone or an appropriate aprotic solvent

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzamide (1 equivalent) in acetone.

-

Add sodium bicarbonate (2.5 equivalents).

-

To this suspension, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Amidation of 2-(Methylamino)benzoic Acid

An alternative route involves the coupling of 2-(methylamino)benzoic acid with an amine source, typically ammonia or a protected amine, using standard peptide coupling reagents.

References

- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. server.ccl.net [server.ccl.net]

- 6. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-(Methylamino)benzamide Derivatives: A Technical Guide

Abstract

Derivatives of the 2-(methylamino)benzamide scaffold have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These compounds have demonstrated potential as anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways, including the inhibition of enzymes crucial for disease progression. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It includes a summary of quantitative pharmacological data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a resource for researchers and professionals in drug discovery and development.

Synthesis of the this compound Core Scaffold

The synthesis of this compound derivatives can be achieved through several established chemical routes. A common and versatile method involves the amidation of a substituted 2-aminobenzoic acid derivative. For instance, the core scaffold can be prepared by reacting isatoic anhydride with an appropriate amine, a method that can be performed under conventional heating or accelerated using microwave irradiation for a more efficient and environmentally friendly process.[1] Another prevalent approach is the coupling of a carboxylic acid with an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as N-hydroxybenzotriazole (HOBt).[2][3]

References

The Therapeutic Promise of 2-(Methylamino)benzamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(methylamino)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of enzymes implicated in various disease states. This technical guide provides an in-depth exploration of the therapeutic potential of this compound analogs, with a primary focus on their well-established roles as inhibitors of Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs). This document will delve into the quantitative data supporting their activity, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Core Therapeutic Applications

The primary therapeutic applications of this compound analogs are centered on their ability to modulate the activity of two key enzyme families:

-

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins.[1] Their inhibition can lead to the re-expression of tumor suppressor genes, making them a key target in oncology.[1] Several benzamide-containing compounds have shown significant promise as HDAC inhibitors.[1]

-

Poly (ADP-ribose) Polymerases (PARPs): PARP enzymes are critical for DNA repair, particularly in the base excision repair (BER) pathway.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer agents.[2]

Beyond these primary applications, various benzamide derivatives have been investigated for a range of other pharmacological activities, including as anticonvulsant and anti-arrhythmic agents.

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound analogs and related benzamide derivatives as inhibitors of HDACs and PARPs.

Table 1: Inhibitory Activity of 2-(Substituted)benzamide Analogs against HDAC Isoforms

| Compound | 2-Substituent | Target HDAC | IC50 (nM) | Selectivity Notes | Reference |

| 13 | -NHCH3 | HDAC3 | 41 | >366-fold selective over other HDAC subtypes | [3] |

| 14 | -NH2 (with 6-fluoro) | HDAC1, 2, 3 | - | Only 4-fold selectivity between HDAC1 and HDAC3 | [3] |

| 16 | -SCH3 | HDAC3 | 30 | >300-fold selective over all other HDAC isoforms | [3] |

| 20 | -OH | HDAC1, 2, 3 | - | Retains HDAC3 potency but loses selectivity over HDAC1 and 2 | [3] |

| NA | -N(CH2CH2Cl)2 (at para) | HDAC1 | 95.2 | Class I selective | [4] |

| HDAC2 | 260.7 | [4] | |||

| HDAC3 | 255.7 | [4] | |||

| MS-275 | - | HDACs | 4800 | - | [5] |

Table 2: Inhibitory Activity and Cytotoxicity of Benzamide-Based PARP-1 Inhibitors

| Compound | PARP-1 IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 28d | 3.2 | SNU-251 | - | [2] |

| MDA-MB-231 | - | [2] | ||

| I-9 | 0.00025 (PARP-1) | HCT116 | - | [6] |

| 0.0012 (PARP-2) | [6] | |||

| 0.0135 (TNKS1) | [6] | |||

| 0.00415 (TNKS2) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available HDAC assay kits and published methodologies.[4][7]

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., trypsin in assay buffer with Trichostatin A)

-

Test compounds (this compound analogs) dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in HDAC Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Reaction Setup:

-

Add 20 µL of recombinant HDAC enzyme solution to each well of the 96-well plate.

-

Add 20 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Substrate Addition: Add 10 µL of the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Development: Add 50 µL of the developer solution to each well to stop the HDAC reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes and then measure the fluorescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based HDAC Activity Assay

This protocol outlines a general procedure for measuring HDAC activity within intact cells.[8][9]

Materials:

-

Human cancer cell line (e.g., HCT116, HeLa)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Cell-permeable fluorogenic HDAC substrate

-

Lysis buffer

-

Test compounds dissolved in DMSO

-

96-well clear-bottom black plates

-

Fluorometric plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay (e.g., 10,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Substrate Loading: Add the cell-permeable HDAC substrate to each well and incubate for a time sufficient for substrate uptake and deacetylation (e.g., 1-4 hours).

-

Cell Lysis and Development: Lyse the cells and add the developer reagent according to the manufacturer's instructions to generate the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader.

-

Data Analysis: Normalize the fluorescence signal to cell viability (e.g., using an MTT or CellTiter-Glo assay performed in parallel) and calculate the percent inhibition. Determine IC50 values as described for the enzymatic assay.

In Vitro PARP Enzymatic Activity Assay (Chemiluminescent)

This protocol is based on commercially available PARP assay kits.[10][11]

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well white plates

-

PARP Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl2)

-

Biotinylated NAD+

-

Test compounds dissolved in DMSO

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Luminometer plate reader

Procedure:

-

Plate Preparation: Use pre-coated histone plates or coat high-binding 96-well white plates with histones.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in PARP Assay Buffer.

-

Reaction Setup:

-

Add PARP Assay Buffer to all wells.

-

Add the diluted test compound or vehicle to the appropriate wells.

-

Add recombinant PARP-1 enzyme to all wells except for the blank controls.

-

-

Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Detection:

-

Wash the plate with a suitable wash buffer (e.g., PBST).

-

Add Streptavidin-HRP diluted in a blocking buffer and incubate for 30-60 minutes.

-

Wash the plate again.

-

Add the chemiluminescent HRP substrate.

-

-

Luminescence Measurement: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition and IC50 values as described previously.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound analogs in a mouse xenograft model.[12][13]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., MDA-MB-436 for BRCA-deficient breast cancer)

-

Cell culture medium and Matrigel (optional)

-

Test compound formulated for in vivo administration (e.g., in a solution of PEG/PBS)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of medium/Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of this compound analogs.

Caption: Mechanism of action of this compound analogs as HDAC inhibitors.

Caption: Synthetic lethality induced by PARP inhibition in BRCA-deficient cells.

Caption: A typical workflow for the development of this compound analogs.

Conclusion

This compound analogs represent a promising class of therapeutic agents, particularly in the field of oncology. Their ability to potently and often selectively inhibit key enzymes such as HDACs and PARPs provides a strong rationale for their continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance these compounds from the laboratory to the clinic. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these analogs to enhance their therapeutic index and expand their applications to a wider range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-(Methylamino)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Methylamino)benzamide. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.

Chemical and Physical Properties

This compound is a solid compound with the empirical formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol [1]. It is classified as a combustible solid[1]. Understanding these basic properties is foundational to its proper handling and storage.

Recommended Storage and Handling Conditions

To maintain the chemical integrity of this compound, it is crucial to adhere to specific storage and handling protocols. The following recommendations are based on available safety data sheets and general chemical safety practices:

-

Temperature: Store in a cool, dry place.

-

Ventilation: Ensure storage in a well-ventilated area.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Handling: Use personal protective equipment, including safety glasses and gloves. Wash hands thoroughly after handling.

Chemical Stability and Potential Degradation Pathways

The amide functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions[7][8][9][10][11]. The aromatic ring and the methylamino group may be susceptible to oxidation. Photodegradation can occur upon exposure to light, and thermal decomposition may happen at elevated temperatures[12][13].

Table 1: Summary of Potential Degradation Pathways for this compound

| Degradation Pathway | Stress Condition | Potential Degradation Products |

| Hydrolysis | Acidic or basic pH, presence of water | 2-(Methylamino)benzoic acid and ammonia |

| Oxidation | Exposure to oxidizing agents (e.g., H₂O₂) | N-oxide derivatives, hydroxylated aromatic ring products |

| Photolysis | Exposure to UV or visible light | Photolytic cleavage products, isomers |

| Thermolysis | High temperatures | Decomposition into smaller molecules via radical mechanisms |

Experimental Protocols for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies on this compound, based on International Council for Harmonisation (ICH) guidelines[4][5][6][14].

4.1. Objective To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

4.2. Materials

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or PDA)

-

Mass spectrometer (MS) for identification of degradation products

-

Photostability chamber

-

Oven

4.3. Methodology

4.3.1. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

4.3.2. Acid Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution with 0.1 M NaOH.

-

Dilute to a suitable concentration for analysis.

4.3.3. Base Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution with 0.1 M HCl.

-

Dilute to a suitable concentration for analysis.

4.3.4. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the mixture at room temperature for a defined period (e.g., 24 hours).

-

Dilute to a suitable concentration for analysis.

4.3.5. Thermal Degradation

-

Expose a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).

-

Dissolve the stressed sample in a suitable solvent and dilute for analysis.

4.3.6. Photolytic Degradation

-

Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines[15].

-

A dark control sample should be stored under the same conditions to exclude the effects of temperature.

-

Prepare the samples for analysis.

4.4. Analysis

-

Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

Use LC-MS to identify and characterize the degradation products.

Visualizations

5.1. Logical Workflow for Forced Degradation Studies

Caption: Workflow for a forced degradation study of this compound.

This diagram illustrates the process of subjecting the active pharmaceutical ingredient (API) to various stress conditions and the subsequent analytical steps to determine its stability and degradation pathways.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. biomedres.us [biomedres.us]

- 7. uregina.ca [uregina.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. (Journal Article) | OSTI.GOV [osti.gov]

- 12. Synthesis and thermal decomposition of N,N-dialkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The thermal decomposition of azodicarbonamide (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Methylamino)benzamide from Isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(Methylamino)benzamide from isatoic anhydride. The reaction involves the nucleophilic acyl substitution of isatoic anhydride with methylamine, leading to the formation of the desired N-methylated benzamide with the concurrent release of carbon dioxide. This method is a common and efficient route for the preparation of 2-aminobenzamide derivatives, which are valuable intermediates in medicinal chemistry and drug development. The protocol herein describes the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

This compound and its derivatives are important scaffolds in the synthesis of a variety of biologically active compounds and pharmaceutical agents. The reaction of isatoic anhydride with primary amines offers a straightforward and high-yielding approach to these molecules.[1][2][3] Isatoic anhydride serves as a convenient and safer alternative to the corresponding acyl chloride for the anthranoylation of amines.[2] The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the final amide product.[2][4] This application note provides a comprehensive, step-by-step protocol for this synthesis, along with characterization data and a graphical representation of the experimental workflow.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from isatoic anhydride.

| Parameter | Value | Reference |

| Reactants | ||

| Isatoic Anhydride (Molar Mass) | 163.13 g/mol | N/A |

| Methylamine (Molar Mass) | 31.06 g/mol | N/A |

| Product | ||

| This compound (Molar Mass) | 150.18 g/mol | [5] |

| Melting Point | Not explicitly found for this compound, but related compounds have melting points in the range of 120-220 °C. | [6][7] |

| Reaction Conditions | ||

| Solvent | Aqueous solution or organic solvents like ethanol or DMF | [1][3] |

| Temperature | Room temperature to 60 °C | [6][8] |

| Reaction Time | 10 minutes to 5 hours | [6][8] |

| Yield | ||

| Theoretical Yield | Dependent on starting material quantities | N/A |

| Reported Yields for similar reactions | 60-96% | [6][9] |

Experimental Protocol

This protocol details the step-by-step synthesis of this compound from isatoic anhydride.

Materials:

-

Isatoic anhydride

-

Aqueous methylamine solution (e.g., 40%)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isatoic anhydride in a suitable solvent such as ethanol or prepare a suspension in water.[1][3] For this protocol, we will use an aqueous system. Suspend 10.0 g (0.0613 mol) of isatoic anhydride in 100 mL of deionized water. Place the flask in an ice bath to cool the suspension.

-

Addition of Methylamine: Slowly add an equimolar amount of aqueous methylamine solution (approximately 4.76 mL of a 40% solution, 0.0613 mol) to the stirred suspension of isatoic anhydride using a dropping funnel over a period of 30 minutes.[6] The reaction is exothermic, so maintain the temperature below 20 °C. Effervescence due to the evolution of carbon dioxide will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution. For some related reactions, gentle heating to 50-60 °C for a short period can ensure completion.[6]

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

If the product does not precipitate, or to improve yield, perform an extraction. Make the solution slightly basic with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as:

-

Melting Point Determination: Compare the observed melting point with the literature value.

-

Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare them with expected values.

-

Mass Spectrometry: Determine the molecular weight of the product.

-

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Methylamine is a flammable and corrosive gas/liquid. Handle with care.

-

Isatoic anhydride can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Handle all organic solvents in a fume hood and away from ignition sources.

Conclusion

The synthesis of this compound from isatoic anhydride is a robust and efficient method for producing this valuable chemical intermediate. The protocol provided here, based on established literature procedures, offers a clear and detailed guide for researchers in academic and industrial settings. By following this protocol, scientists can reliably synthesize this compound for further use in their research and development activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DE1543332A1 - Process for the preparation of anthranilic acid amides - Google Patents [patents.google.com]

- 4. myttex.net [myttex.net]

- 5. chemscene.com [chemscene.com]

- 6. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]

Application Notes: Laboratory Scale Synthesis of 2-(Methylamino)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(Methylamino)benzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the reaction of isatoic anhydride with methylamine, a reliable and efficient method for the preparation of N-substituted anthranilamides. This protocol includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds. The presence of the methylamino and benzamide moieties provides a scaffold for the development of novel therapeutic agents. The straightforward synthesis from readily available starting materials makes it an attractive target for laboratory-scale production. The protocol described herein is designed to be accessible to researchers with a basic understanding of organic synthesis techniques.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Product Information | |

| IUPAC Name | This compound |

| CAS Number | 7505-81-9[1] |

| Molecular Formula | C₈H₁₀N₂O[2] |

| Molecular Weight | 150.18 g/mol [2] |

| Reactant Quantities | |

| Isatoic Anhydride | 1.63 g (10 mmol) |

| Methylamine (40% in H₂O) | 1.1 mL (~1.1 equiv.) |

| Solvent (Ethanol) | 20 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Product Characterization | |

| Physical Form | Solid[1] |

| Melting Point | 161 °C[1] |

| Expected Yield | 85-95% |

| Spectroscopic Data | Expected Chemical Shifts (ppm) |

| ¹H NMR (DMSO-d₆) | ~7.8-7.2 (m, 4H, Ar-H), ~7.0 (br s, 1H, NH), ~2.8 (d, 3H, N-CH₃), Amide protons may appear as broad singlets. |

| ¹³C NMR (DMSO-d₆) | ~170 (C=O), ~150-110 (Ar-C), ~30 (N-CH₃) |

| IR Spectroscopy | Expected Absorption Bands (cm⁻¹) |

| N-H Stretch (amine) | ~3400-3300 |

| N-H Stretch (amide) | ~3300-3100 (broad) |

| C=O Stretch (amide) | ~1650-1630 |

| N-H Bend (amide) | ~1640-1620 |

| C-N Stretch | ~1400-1200 |

| Safety Information | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

Experimental Protocol

This protocol details the synthesis of this compound from isatoic anhydride and methylamine.

Materials:

-

Isatoic anhydride

-

Methylamine (40% solution in water)

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.63 g (10 mmol) of isatoic anhydride in 20 mL of ethanol.

-

Addition of Methylamine: While stirring at room temperature, slowly add 1.1 mL of a 40% aqueous solution of methylamine to the suspension.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. During this time, the evolution of carbon dioxide gas should be observed, and the solid isatoic anhydride will gradually dissolve as the product forms.

-

Product Isolation: After 2 hours, a precipitate of the product should form. If the product does not precipitate, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold distilled water to remove any unreacted methylamine and other water-soluble impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

-

Characterization: Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Synthesis of Quinazolinones Using 2-(Methylamino)benzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of quinazolinone derivatives utilizing 2-(methylamino)benzamide as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including approved drugs and natural products. Their diverse pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point in medicinal chemistry and drug discovery.[1][2][3] The substitution at the N-3 position of the quinazolinone ring, which is readily achieved using this compound, is crucial for modulating biological activity.

Introduction to Quinazolinone Synthesis

The synthesis of the quinazolinone scaffold from this compound typically involves the cyclization of the benzamide with a one-carbon (C1) source. Various synthetic strategies have been developed to achieve this transformation, employing a range of reagents and reaction conditions, from traditional heating to modern catalytic methods. Common C1 sources include orthoesters, aldehydes, and dimethyl sulfoxide (DMSO) in the presence of an oxidant. The choice of synthetic route can influence the yield, purity, and scalability of the final product.

Experimental Protocols

Protocol 1: H₂O₂-Mediated Synthesis of 3-Methylquinazolin-4(3H)-one

This protocol describes a sustainable approach for the synthesis of 3-methylquinazolin-4(3H)-one using hydrogen peroxide as an oxidant and dimethyl sulfoxide (DMSO) as the C1 source.[1]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen peroxide (H₂O₂, 30% in water)

-

Reaction tube (30 mL)

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Eluent for chromatography: Ethyl acetate/hexanes mixture

Procedure:

-

To a 30 mL reaction tube, add this compound (1 mmol).

-

Add DMSO (2 mL) to the reaction tube.

-

Add H₂O₂ (1 equivalent, 30% in water) to the mixture.

-

Stir the reaction mixture using a magnetic stirrer at the optimized temperature and time (refer to specific literature for optimization details, though room temperature to moderate heating is common).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., 16% ethyl acetate in hexanes) to afford pure 3-methylquinazolin-4(3H)-one.[1]

Protocol 2: Acetic Acid-Catalyzed Synthesis from Orthoesters

This general protocol outlines the synthesis of 2-substituted-3-methylquinazolin-4(3H)-ones from this compound and an appropriate orthoester, catalyzed by acetic acid. This method is advantageous due to its metal-free conditions.[4]

Materials:

-

This compound

-

Trialkyl orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)

-

Absolute ethanol

-

Acetic acid

-

Reflux apparatus or pressure tube

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask or pressure tube, dissolve this compound (1 equivalent) in absolute ethanol.

-